![molecular formula C7H14N2O B2925519 N-(pyrrolidin-3-yl)propanamide CAS No. 1154969-50-2](/img/structure/B2925519.png)
N-(pyrrolidin-3-yl)propanamide
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Overview
Description
“N-(pyrrolidin-3-yl)propanamide” is a compound with the formula C7H14N2O and a molecular weight of 142.2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. It is a saturated scaffold, meaning it does not contain any double bonds . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine and its derivatives undergo various chemical reactions. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .Scientific Research Applications
Anticonvulsant Properties
N-(pyrrolidin-3-yl)propanamide derivatives have been extensively studied for their potential as anticonvulsant agents. A series of compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides have shown promising results in preclinical seizure models. These compounds, blending chemical fragments of known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide, exhibited significant protection in animal models against seizures. For instance, compounds 4, 7, 8, 13, 15-18, 24, and 26 demonstrated a broad spectrum of activity across these models (Kamiński et al., 2015). In another study, similar compounds were synthesized and evaluated, with compound 11 showing exceptional protection without impairing motor coordination in animal models, suggesting a better safety profile than some clinically relevant AEDs (Kamiński et al., 2015).
Antiallergic Activity
This compound derivatives have also been explored for their antiallergic properties. A study synthesized a series of these compounds and evaluated their antiallergic activity through in vivo assays. Compound 12, in particular, demonstrated antiallergic effects comparable to oxatomide, a known antiallergic medication (Courant et al., 1993).
Pharmaceutical Applications
This compound is also significant in the pharmaceutical industry. Brivaracetam, an active pharmaceutical ingredient for epilepsy treatment, has been studied for its liquid-liquid miscibility gap in various aqueous solutions. This research is crucial for understanding the safe intravenous administration of such medications (Couvrat et al., 2016).
Inflammation Inhibition
These compounds have also shown potential as inflammation inhibitors. New derivatives acting as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) have been synthesized, displaying significant activity in inflammation assays. For example, some compounds outperformed ibuprofen in terms of anti-inflammatory effects (Dassonville et al., 2008).
Neuroprotection and Immunomodulation
This compound derivatives have been investigated for neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds have been found to inhibit enzymes linked to neurodegenerative diseases and protect neurons against various toxicities (González-Muñoz et al., 2011). Additionally, some derivatives have shown immunosuppressive potential, which could be significant for conditions involving overactive immune responses (Carbonnelle et al., 2007).
Future Directions
properties
IUPAC Name |
N-pyrrolidin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGNXBWLDRNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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